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Compound of Interest

Compound Name: Dihydrosamidin

Cat. No.: B1219024 Get Quote

An important clarification regarding the specified reagent "Dihydrosamidin": This term does

not correspond to a known chemical reagent used in superoxide dismutase (SOD) assays. It is

highly probable that this is a typographical error for Dihydrorhodamine 123 (DHR 123), a well-

established fluorogenic probe for detecting reactive oxygen species. This application note and

protocol are therefore based on the use of Dihydrorhodamine 123.

Application Note & Protocol
Topic: Superoxide Dismutase (SOD) Activity Assay using Dihydrorhodamine 123

Audience: Researchers, scientists, and drug development professionals.

Introduction
Superoxide dismutases (SODs) are a critical class of metalloenzymes that play a vital role in

the antioxidant defense system of aerobic organisms.[1] Their primary function is to catalyze

the dismutation of the highly reactive superoxide anion radical (O₂•⁻) into molecular oxygen

(O₂) and hydrogen peroxide (H₂O₂).[2][3] This enzymatic activity is a crucial first line of defense

against oxidative stress, which is implicated in numerous pathologies, including

neurodegenerative diseases, inflammation, and cancer. Consequently, the accurate

measurement of SOD activity in biological samples is essential for both basic research and

clinical drug development.
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This document provides a detailed protocol for a sensitive, fluorescence-based assay to

determine SOD activity in various samples. The assay utilizes a superoxide-generating system

(xanthine/xanthine oxidase) and the fluorogenic probe Dihydrorhodamine 123 (DHR 123).

Principle of the Assay
The assay is based on a competitive inhibition reaction. Superoxide anions (O₂•⁻) are

generated in a cell-free system by the enzymatic reaction of xanthine oxidase with its substrate,

xanthine.[4] In the absence of SOD, these superoxide radicals oxidize the non-fluorescent

Dihydrorhodamine 123 (DHR 123) to its highly fluorescent product, Rhodamine 123.[5][6][7]

The rate of fluorescence increase is directly proportional to the rate of superoxide generation.

When a sample containing SOD is introduced, the enzyme competes with DHR 123 for the

superoxide anions, catalyzing their dismutation to H₂O₂ and O₂.[4] This scavenging activity

reduces the amount of superoxide available to oxidize DHR 123, leading to a decrease in the

rate of fluorescence generation. The extent of this inhibition is proportional to the SOD activity

in the sample, which can be quantified by comparing the rate of fluorescence change to a

known SOD standard.
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Caption: Principle of the competitive SOD activity assay using DHR 123.
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Equipment
Fluorescence microplate reader with excitation/emission filters for ~500 nm and ~536 nm,

respectively.[5]

96-well black, clear-bottom microplates

Multichannel pipette

Standard laboratory pipettes and tips

Incubator set to 37°C

Microcentrifuge tubes

Reagents and Buffers
Superoxide Dismutase (Bovine Erythrocyte) Standard (e.g., Sigma-Aldrich, Cat. No. S7571)

Dihydrorhodamine 123 (DHR 123) (e.g., Invitrogen, Cat. No. D23806)

Xanthine (e.g., Sigma-Aldrich, Cat. No. X7375)

Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich, Cat. No. X4376)

Potassium phosphate, monobasic (KH₂PO₄)

Potassium phosphate, dibasic (K₂HPO₄)

Diethylenetriaminepentaacetic acid (DTPA)

Dimethyl sulfoxide (DMSO), anhydrous

Ultrapure water

Sample of interest (e.g., cell lysate, tissue homogenate, plasma)[1]

Reagent Preparation
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Note: Prepare all solutions fresh on the day of the assay.

Assay Buffer (50 mM Potassium Phosphate, 0.1 mM DTPA, pH 7.4):

Prepare a 50 mM potassium phosphate buffer by mixing appropriate amounts of

monobasic and dibasic stock solutions to achieve pH 7.4.

Add DTPA to a final concentration of 0.1 mM. This chelating agent is added to remove any

contaminating transition metals that could interfere with the assay.

DHR 123 Stock Solution (1 mM):

Dissolve DHR 123 powder in anhydrous DMSO to make a 1 mM stock solution.

Store in small aliquots at -20°C or -80°C, protected from light.[8]

DHR 123 Working Solution (10 µM):

Immediately before use, dilute the 1 mM DHR 123 Stock Solution 1:100 in Assay Buffer.

Keep this solution on ice and protected from light.

Xanthine Solution (10 mM):

Dissolve xanthine powder in 20 mM NaOH to a final concentration of 10 mM.

Further dilute this solution 1:10 in Assay Buffer to a final working concentration of 1 mM.

SOD Standard Solutions (0-50 U/mL):

Reconstitute lyophilized SOD in Assay Buffer to create a high-concentration stock (e.g.,

200 U/mL).

Perform serial dilutions of the stock solution in Assay Buffer to create a range of standards

(e.g., 50, 25, 12.5, 6.25, 3.125, and 0 U/mL).

Xanthine Oxidase (XO) Solution (0.1 U/mL):
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Dilute the commercial Xanthine Oxidase stock in Assay Buffer to a final activity of 0.1

U/mL.

Prepare this solution immediately before initiating the reaction and keep it on ice. The

optimal concentration may need to be determined empirically to achieve a linear

fluorescence increase over 10-20 minutes in control wells.

Experimental Protocol
This protocol is designed for a 96-well plate format. It is recommended to run all samples,

standards, and controls in triplicate.

Plate Setup:

Design a plate map including wells for Blanks, Controls (0 U/mL SOD), SOD Standards,

and Samples.

Blank: Contains Assay Buffer instead of sample/standard and XO solution. Measures

background fluorescence.

Control (B₀): Contains Assay Buffer instead of sample/standard. Represents maximum

(uninhibited) fluorescence generation.

Add Standards and Samples:

Add 20 µL of each SOD Standard (0-50 U/mL) to the appropriate wells.

Add 20 µL of your prepared samples to the sample wells.

Add 20 µL of Assay Buffer to the Control (B₀) wells.

Add DHR 123 and Xanthine:

Prepare a reaction mix containing the DHR 123 Working Solution and the Xanthine

Solution. For each well, you will need 160 µL of DHR 123 (10 µM) and 10 µL of Xanthine

(1 mM).

Add 170 µL of this DHR/Xanthine mix to every well.
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Pre-incubation:

Incubate the plate for 5 minutes at 37°C to bring all components to temperature.

Initiate Reaction:

Using a multichannel pipette, add 10 µL of the Xanthine Oxidase (XO) Solution (0.1 U/mL)

to all wells except the Blanks.

For Blank wells, add 10 µL of Assay Buffer.

The total volume in each well should now be 200 µL.

Kinetic Measurement:

Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

Measure the fluorescence intensity (Excitation: 500 nm, Emission: 536 nm) every minute

for 20 minutes.
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1. Reagent Preparation
(Buffer, DHR 123, Standards, XO)

2. Plate Setup
Add 20µL of Standards/Samples

3. Add Reaction Mix
170µL (DHR 123 + Xanthine)

4. Pre-incubation
5 min at 37°C

5. Initiate Reaction
Add 10µL Xanthine Oxidase

6. Kinetic Measurement
Read Fluorescence (Ex:500/Em:536 nm)

for 20 min at 37°C

7. Data Analysis
Calculate Rates & % Inhibition
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Caption: Experimental workflow for the DHR 123-based SOD activity assay.
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Data Presentation and Analysis
Quantitative Data Summary

Parameter Value Unit

Reagent Concentrations

Assay Buffer 50 mM

DHR 123 Working Solution 10 µM

Xanthine Working Solution 1 mM

SOD Standard Range 0 - 50 U/mL

Xanthine Oxidase 0.1 U/mL

Reaction Volumes

Sample / Standard 20 µL

DHR / Xanthine Mix 170 µL

Xanthine Oxidase 10 µL

Total Volume 200 µL

Assay Conditions

Incubation Temperature 37 °C

Incubation Time 20 min

Fluorescence Excitation ~500 nm

Fluorescence Emission ~536 nm

Calculation of Results
Determine Reaction Rates:

For each well, plot fluorescence intensity against time (in minutes).

Determine the slope (V) of the linear portion of the curve. This represents the rate of

reaction (ΔFluorescence/min).
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Calculate Percent Inhibition:

Calculate the average rate for the Control (B₀) wells (V₀).

For each standard and sample well, calculate the percent inhibition using the following

formula:

% Inhibition = [ (V₀ - V_sample) / V₀ ] x 100

Generate Standard Curve:

Plot the % Inhibition for each SOD standard (Y-axis) against its corresponding activity

(U/mL) (X-axis).

Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

An R² value > 0.98 is desirable.

Determine Activity in Samples:

Use the calculated % Inhibition for your unknown samples to determine the SOD activity

(in U/mL) from the standard curve equation.

Remember to account for any dilution factors used during sample preparation to express

the final activity per mg of protein or per mL of the original sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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